1,4-Bis(vinyloxy)-butane

Catalog No.
S578884
CAS No.
3891-33-6
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(vinyloxy)-butane

CAS Number

3891-33-6

Product Name

1,4-Bis(vinyloxy)-butane

IUPAC Name

1,4-bis(ethenoxy)butane

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2

InChI Key

MWZJGRDWJVHRDV-UHFFFAOYSA-N

SMILES

C=COCCCCOC=C

Synonyms

butanediol divinylether

Canonical SMILES

C=COCCCCOC=C

1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether, is an organic compound with the molecular formula C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.1956 g/mol. The compound features two vinyloxy groups attached to a butane backbone, which contributes to its unique chemical properties. It is characterized by its IUPAC name, 1,4-bis(ethenoxy)butane, and is recognized by its CAS registry number 3891-33-6. The structure of this compound allows for various

Currently, there is no scientific research readily available on the specific mechanism of action of 1,4-bis(ethenyloxy)butane in any biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound [].
  • Working in a well-ventilated area to avoid inhalation.
  • Following proper disposal procedures for organic waste [].
Due to the presence of vinyloxy groups. These reactions include:

  • Polymerization: The compound can undergo free radical polymerization, leading to the formation of crosslinked polymers. This property is particularly useful in creating hydrogels and other materials with specific mechanical properties.
  • Hydrogenation: It can react with hydrogen under appropriate conditions to yield saturated compounds. The enthalpy of hydrogenation for this compound is reported to be approximately -222.0 kJ/mol .
  • Esterification: The vinyloxy groups can react with acids to form esters, which can be utilized in various applications including coatings and adhesives.

Several methods have been developed for synthesizing 1,4-bis(vinyloxy)-butane:

  • Direct Etherification: One common method involves the reaction of 1,4-butanediol with vinyl bromide or vinyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs under reflux conditions.
  • Vinylation of Alcohols: Another approach includes the vinylation of alcohols using vinyl sulfonate or vinyl phosphonate reagents.
  • Radical Polymerization: In some cases, radical polymerization techniques can be employed to create this compound from simpler precursors.

These methods allow for the efficient production of 1,4-bis(vinyloxy)-butane for research and industrial applications .

: The compound is utilized in the development of drug delivery systems and hydrogels due to its biocompatibility and ability to form networks.
  • Coatings and Adhesives: Its reactivity makes it suitable for use in coatings and adhesives that require durable bonds.
  • These applications highlight its versatility in both industrial and biomedical contexts .

    Interaction studies involving 1,4-bis(vinyloxy)-butane focus on its reactivity with other compounds and its behavior in biological systems. Research indicates that it may interact with various nucleophiles due to the electrophilic nature of the vinyloxy groups. Additionally, studies on its polymeric forms suggest that it can form stable complexes with certain metal ions or organic molecules, which could be beneficial for targeted drug delivery systems .

    Several compounds share structural similarities with 1,4-bis(vinyloxy)-butane. Below is a comparison highlighting its uniqueness:

    Compound NameFormulaKey Features
    1,4-ButanediolC4H10O2A simple diol used in plastics; lacks vinyloxy groups
    Divinyl etherC6H10OSimilar structure but shorter chain; primarily used as a solvent
    Ethylene glycol dimethacrylateC10H14O4Used in dental materials; contains methacrylate instead
    Polyethylene glycol diacrylateC10H18O4Used in hydrogels; differs by having acrylate groups

    The unique feature of 1,4-bis(vinyloxy)-butane lies in its dual vinyloxy functionality on a butane backbone, allowing for specific crosslinking capabilities not found in simpler diols or ethers .

    XLogP3

    2.1

    UNII

    4M01W712KH

    GHS Hazard Statements

    Aggregated GHS information provided by 122 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (68.85%): Flammable liquid and vapor [Warning Flammable liquids];
    H315 (31.15%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (68.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319 (31.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (31.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H411 (68.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Flammable Irritant

    Flammable;Irritant;Environmental Hazard

    Other CAS

    3891-33-6

    Wikipedia

    1,4-butanediol divinyl ether

    General Manufacturing Information

    Butane, 1,4-bis(ethenyloxy)-: ACTIVE

    Dates

    Modify: 2023-08-15

    Explore Compound Types